(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of 229.27 g/mol. It is classified under various categories, including pharmaceuticals and fine chemicals, and is recognized for its potential applications in drug development, particularly as an impurity in atorvastatin formulations . This compound is also known by several synonyms, such as tert-butyl 6-cyano-3,5-dihydroxyhexanoate and (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid 1,1-dimethylethyl ester .
The synthesis of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can be accomplished through various methods. One notable approach involves an enzymatic process that utilizes co-expressed whole cells to facilitate the reaction. This method includes the following steps:
This method boasts advantages such as high production efficiency and environmental friendliness compared to traditional chemical synthesis methods.
The molecular structure of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester features a hexanoic acid backbone with hydroxyl groups at the 3rd and 5th positions and a cyano group at the 6th position. The tert-butyl ester group enhances its stability and solubility. The compound's stereochemistry is defined by the (3R,5R) configuration, which plays a critical role in its biological activity.
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can participate in various chemical reactions typical of carboxylic acid derivatives. Key reactions include:
These reactions are essential for modifying the compound for further applications or studies.
The mechanism of action for (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester primarily involves its interaction with biological systems as an intermediate or impurity in pharmaceutical compounds like atorvastatin. Its hydroxyl groups can participate in hydrogen bonding with biological targets, potentially influencing enzyme activity or receptor interactions.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize its purity and structural integrity .
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester has several scientific uses:
The molecule’s architecture integrates four key functional elements: a terminal cyano group (−C≡N), two chiral hydroxyl groups at C3 and C5, a tert-butyl ester moiety, and a C6 aliphatic chain (Figure 1). The (3R,5R) stereochemistry ensures optimal spatial orientation for subsequent ring closure and side-chain elongation reactions in statin synthesis [2] [8]. The tert-butyl ester acts as a carboxyl-protecting group, enhancing solubility in organic solvents (e.g., chloroform, methanol) and preventing unwanted side reactions during multi-step syntheses [1] [4]. Hydrogen-bonding interactions between the β,δ-diol system further stabilize the crystalline lattice, as evidenced by its solid-state properties and predicted boiling point of 410.2°C [1]. This balance of reactivity and stability makes it indispensable for constructing complex pharmacophores.
Table 1: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular weight | 229.27 g/mol | Calculated |
Density | 1.130 ± 0.06 g/cm³ | Predicted |
Boiling point | 410.2 ± 45.0 °C | Predicted |
pK~a~ | 13.49 ± 0.20 | Predicted |
Solubility | Slightly soluble in chloroform, methanol | Experimental |
Storage temperature | 2–8 °C (refrigerated) | Recommended |
This compound serves as the pivotal penultimate precursor in the synthesis of atorvastatin—the world’s top-selling cholesterol-lowering drug. Its (3R,5R) configuration directly translates into the pharmacologically active dihydroxyheptanoic acid chain of atorvastatin calcium [2] [4] [8]. The synthetic pathway involves:
The intermediate’s chirality governs the biological activity of the final API. Deviations in stereopurity (e.g., 3S,5R isomer) yield the pharmacologically inferior "Atorvastatin Impurity AT10" [7] [10]. Consequently, rigorous chiral chromatography (>95% GC purity) and enantioselective synthesis protocols are mandated for quality control [2] [6].
Table 2: Industrial Applications and Specifications
Application | Specification | Source |
---|---|---|
Atorvastatin intermediate | >95% chiral purity (GC) | LGC Standards |
Cardiac drug impurity standard | Sold as "Atorvastatin Impurity 111" | ChemicalBook [1] |
Cost (bulk scale) | $8,000/g (pharma-grade) | Santa Cruz Biotechnology [8] |
The evolution of synthetic routes to this compound reflects broader trends in asymmetric catalysis and green chemistry:
Early Chemical Routes (1980s–1990s): Initial syntheses relied on stoichiometric chiral auxiliaries or resolution agents. Hamada et al. (1982) pioneered diastereoselective reductions using borane-based reagents, achieving moderate yields but requiring expensive purification [2] [8]. A key precursor, (5R)-6-cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester (CAS 125988-01-4), was reduced via metal hydrides, but with suboptimal stereocontrol (<80% d.e.) [10].
Biocatalytic Breakthroughs (2000s–Present): Enzyme-mediated synthesis emerged to overcome limitations of chemical methods. Patent CN104195191A (2014) disclosed a recombinant E. coli co-expressing ketoreductase and glucose dehydrogenase for asymmetric reduction (Figure 2) [5]. This one-pot process achieved:
Table 3: Evolution of Synthetic Methods
Method | Conditions | Yield | Stereoselectivity |
---|---|---|---|
Chemical reduction (BH~3~) | −78 °C, THF | 65% | 80% d.e. |
Enzymatic reduction | 30 °C, pH 7.0, glucose co-substrate | 92% | 99.5% e.e. |
Chemoenzymatic dynamic kinetic resolution | Lipase/transition metal catalyst | 85% | >99% e.e. |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: